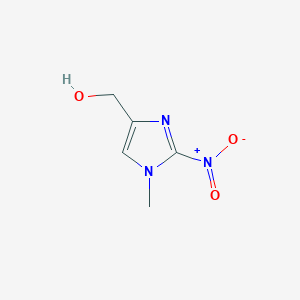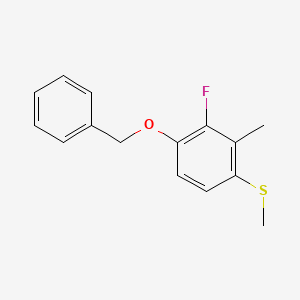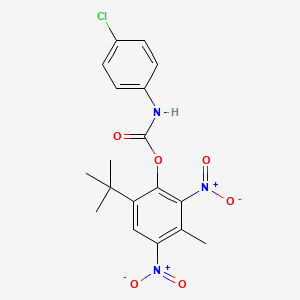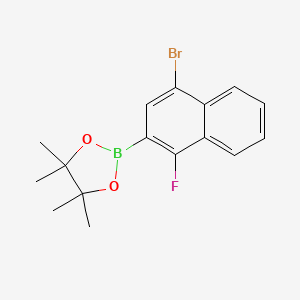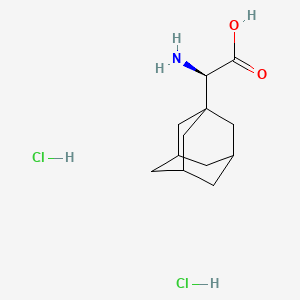
(R)-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride is a chiral amino acid derivative It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and an aminoacetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is functionalized to introduce the amino group.
Functionalization: The adamantane is subjected to bromination to form 1-bromoadamantane.
Amination: The bromoadamantane undergoes a nucleophilic substitution reaction with glycine to form the amino acid derivative.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted amino acids.
科学研究应用
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical studies to understand protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of catalysts and other industrial chemicals.
作用机制
The mechanism of action of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and hydrophobic framework that can enhance binding affinity and selectivity. The aminoacetic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Adamantane: The parent hydrocarbon structure, used in various applications including antiviral drugs.
1-Bromoadamantane: An intermediate in the synthesis of adamantane derivatives.
Glycine: The simplest amino acid, used as a building block in peptide synthesis.
Uniqueness
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride is unique due to the combination of the adamantane moiety and the aminoacetic acid group. This structural feature imparts distinct physicochemical properties and biological activities, making it valuable in diverse research and industrial applications.
属性
分子式 |
C12H21Cl2NO2 |
|---|---|
分子量 |
282.20 g/mol |
IUPAC 名称 |
(2R)-2-(1-adamantyl)-2-aminoacetic acid;dihydrochloride |
InChI |
InChI=1S/C12H19NO2.2ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;;/h7-10H,1-6,13H2,(H,14,15);2*1H/t7?,8?,9?,10-,12?;;/m0../s1 |
InChI 键 |
BNAWHUSMQMCKNC-FOQFFWTASA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N.Cl.Cl |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

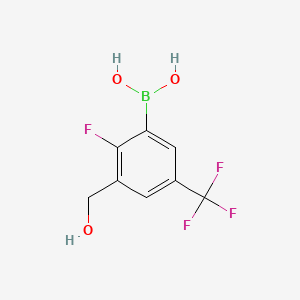
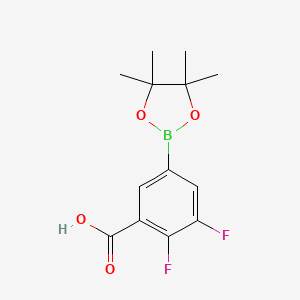

![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
